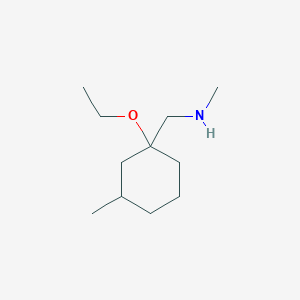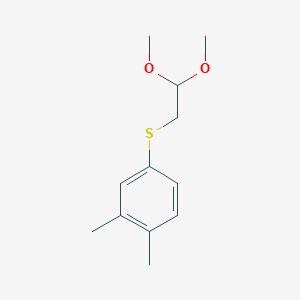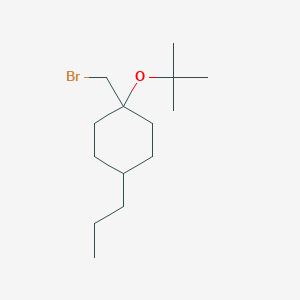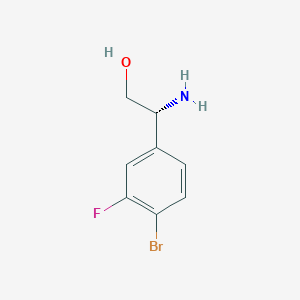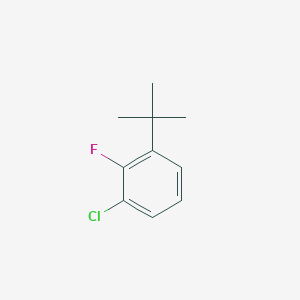
1-(Tert-butyl)-3-chloro-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClF It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-chloro-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-tert-butyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of 1-tert-butyl-3-chloro-2-fluorobenzene may involve large-scale chlorination processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutane.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfur trioxide (SO3) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.
Major Products Formed:
Nitration: 1-tert-Butyl-3-chloro-2-fluoro-4-nitrobenzene.
Sulfonation: 1-tert-Butyl-3-chloro-2-fluorobenzene-4-sulfonic acid.
Halogenation: 1-tert-Butyl-3,4-dichloro-2-fluorobenzene.
Aplicaciones Científicas De Investigación
1-tert-Butyl-3-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 1-tert-butyl-3-chloro-2-fluorobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophiles. The chlorine and fluorine atoms can influence the reactivity and selectivity of the compound through their electron-withdrawing effects.
Comparación Con Compuestos Similares
- 1-tert-Butyl-2-chlorobenzene
- 1-tert-Butyl-4-chlorobenzene
- 1-tert-Butyl-3-fluorobenzene
- 1-tert-Butyl-2-fluorobenzene
Uniqueness: 1-tert-Butyl-3-chloro-2-fluorobenzene is unique due to the specific positioning of the tert-butyl, chlorine, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The combination of electron-donating and electron-withdrawing groups can lead to interesting and useful chemical behavior in various applications.
Propiedades
Fórmula molecular |
C10H12ClF |
|---|---|
Peso molecular |
186.65 g/mol |
Nombre IUPAC |
1-tert-butyl-3-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
Clave InChI |
KEFLKJGTIALRGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


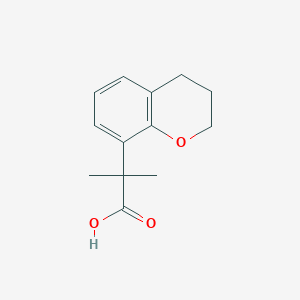

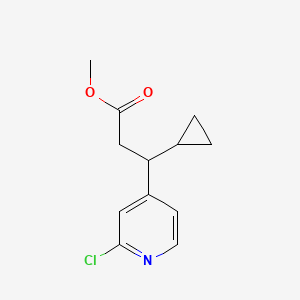
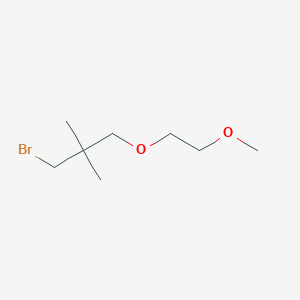
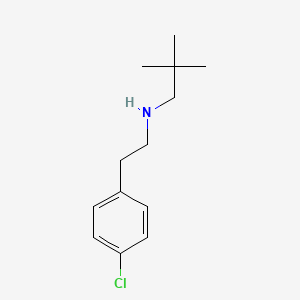
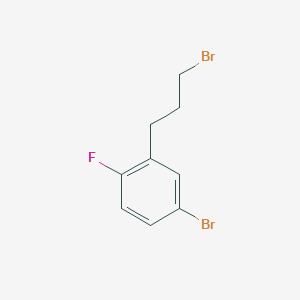
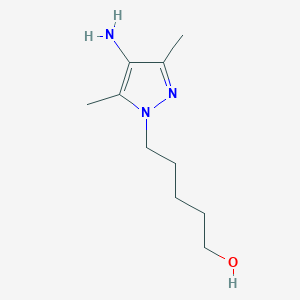
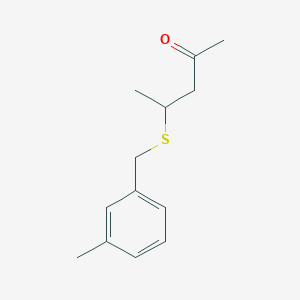
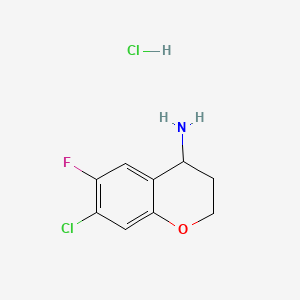
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
